molecular formula C14H18N4O4 B7116820 Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate

Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate

Cat. No.: B7116820
M. Wt: 306.32 g/mol
InChI Key: NBVWDPIRQZTOFH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate is a complex organic compound that features a furan ring, a pyrazole ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethylcarbamoyl chloride, which is then reacted with a pyrazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan and pyrazole rings are crucial for its binding affinity and specificity, interacting with the active sites of target proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)thiazol-1-yl]-2-methylpropanoate
  • Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)imidazol-1-yl]-2-methylpropanoate

Uniqueness

Methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-[4-(furan-2-ylmethylcarbamoylamino)pyrazol-1-yl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,12(19)21-3)18-9-10(7-16-18)17-13(20)15-8-11-5-4-6-22-11/h4-7,9H,8H2,1-3H3,(H2,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWDPIRQZTOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(C=N1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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